molecular formula C11H22O4 B14304535 2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane CAS No. 112853-52-8

2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane

Cat. No.: B14304535
CAS No.: 112853-52-8
M. Wt: 218.29 g/mol
InChI Key: HDJILHVUSHQKGV-UHFFFAOYSA-N
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Description

2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane is an organic compound with a complex structure that includes a dioxolane ring and a tert-butoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane typically involves the reaction of ethylene glycol with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate ether, which is then cyclized to form the dioxolane ring. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the dioxolane ring into diols.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce diols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals, solvents, and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring and tert-butoxyethoxy group can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence the compound’s biological activity. The pathways involved may include metabolic processes that convert the compound into active metabolites.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Butoxyethoxy)ethanol: A related compound with similar ether linkages but lacking the dioxolane ring.

    Triethylene glycol monobutyl ether: Another similar compound used in various industrial applications.

Uniqueness

2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane is unique due to the presence of both the dioxolane ring and the tert-butoxyethoxy group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for specialized applications in research and industry.

Properties

CAS No.

112853-52-8

Molecular Formula

C11H22O4

Molecular Weight

218.29 g/mol

IUPAC Name

2-[2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]ethyl]-1,3-dioxolane

InChI

InChI=1S/C11H22O4/c1-11(2,3)15-9-6-12-5-4-10-13-7-8-14-10/h10H,4-9H2,1-3H3

InChI Key

HDJILHVUSHQKGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCOCCC1OCCO1

Origin of Product

United States

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